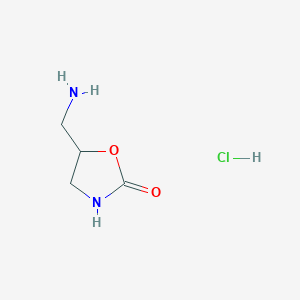

5-(Aminomethyl)oxazolidin-2-one hydrochloride

説明

Chemical Name: 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride CAS Registry Number: 130641-96-2 Molecular Formula: C₁₁H₁₅ClN₂O₃ Molecular Weight: 270.70 g/mol Structural Features: This compound features an oxazolidin-2-one core substituted with an aminomethyl group at position 5 and a 4-methoxyphenyl group at position 3. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

特性

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOFNQCERHOFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638763-83-3 | |

| Record name | 5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Epoxide Ring Opening and Cyclization

One of the principal methods involves the reaction of anilines or primary amines with epoxides followed by cyclization:

Initial Step: Condensation of anilines with a mixture of stereoisomeric epoxides such as 1,2-epoxy-butanol-3 in an organic solvent (e.g., isopropanol) at reflux temperature. This step forms intermediate amino alcohols.

Cyclization: The amino alcohol intermediates are then cyclized using ethyl carbonate in the presence of sodium ethylate, typically under reflux in toluene. This yields a mixture of oxazolidinone stereoisomers.

Stereoisomer Separation and Saponification

The mixture of stereoisomers generated is separated by medium-pressure silica gel chromatography into pairs of racemic diastereoisomers (erythro and threo configurations).

The ester groups in these stereoisomers are saponified using sodium hydroxide to yield the corresponding hydroxy derivatives, which are closer to the target compound.

Debenzylation and Salt Formation

If protecting groups such as benzyl are used, debenzylation is performed by hydrogenolysis using palladium on carbon catalysts under a hydrogen atmosphere in solvents like ethanol.

The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, yielding 5-(aminomethyl)oxazolidin-2-one hydrochloride, which is more stable and suitable for pharmaceutical applications.

Alternative Method: Aminolysis of Epoxides

Another approach, especially for aryl-substituted derivatives, involves:

Aminolysis Reaction: Reaction of chiral epoxides with primary amines under controlled conditions to open the epoxide ring and introduce the aminomethyl functionality.

Ring Closure: Intramolecular cyclization to form the oxazolidinone ring, often facilitated by base catalysis and suitable solvents.

This method emphasizes stereochemical control by employing enantiomerically pure starting materials to obtain optically active 5-(aminomethyl)oxazolidin-2-one derivatives.

Reaction Conditions and Solvents

| Step | Reagents/Catalysts | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Condensation with epoxide | Anilines or primary amines | Isopropanol, methylene chloride | Reflux or ambient temperature | Stirring for extended periods (e.g., 60 h) |

| Cyclization | Ethyl carbonate, sodium ethylate | Toluene | Reflux | Yields mixture of stereoisomers |

| Chromatographic separation | Silica gel (medium pressure) | - | Room temperature | Separates erythro and threo isomers |

| Saponification | Sodium hydroxide | Aqueous or alcoholic | Ambient or mild heating | Converts esters to hydroxy derivatives |

| Mesylation | Mesyl halide, triethylamine | Methylene chloride | Ambient | Activates hydroxyl for substitution |

| Debenzylation | Pd/C catalyst, hydrogen gas | Ethanol | Hydrogen atmosphere, ambient | Removes protecting groups |

| Salt formation | Hydrochloric acid | - | Ambient | Forms hydrochloride salt |

Research Findings and Yields

The condensation and cyclization steps typically achieve completion within 24 to 60 hours with stirring at room temperature or under reflux, depending on the solvent and substrates.

Chromatographic separation effectively isolates stereoisomers with high purity, enabling subsequent selective reactions.

Saponification and mesylation proceed with high yields (>80%) under optimized conditions.

Hydrogenolysis for debenzylation is efficient and preserves stereochemical integrity when conducted under mild conditions.

Overall yields for the entire synthetic sequence vary but can reach up to 60-70% for the pure hydrochloride salt after purification steps.

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Catalysts | Outcome/Product |

|---|---|---|---|

| 1 | Condensation with epoxide | Anilines, 1,2-epoxy-butanol-3 | Amino alcohol intermediates |

| 2 | Cyclization | Ethyl carbonate, sodium ethylate | Oxazolidinone stereoisomer mixture |

| 3 | Chromatographic separation | Silica gel chromatography | Separated erythro and threo isomers |

| 4 | Saponification | Sodium hydroxide | Hydroxy derivatives |

| 5 | Mesylation | Mesyl halide, triethylamine | Activated mesylates |

| 6 | Aminomethyl introduction | Nucleophilic substitution agents | 5-(Aminomethyl)oxazolidin-2-one |

| 7 | Debenzylation | Pd/C catalyst, hydrogen gas | Deprotected amine |

| 8 | Salt formation | Hydrochloric acid | This compound |

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic reagents. A notable example involves reactions with methylamine under controlled conditions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | Methanol/water (25–65°C, 5 hours) | Deprotected amine derivative | 92% | |

| Ethyl chloroformate | THF, 0°C, 2 hours | Carbamate derivative | 85% |

-

Mechanism : The amine group attacks electrophilic carbons or carbonyl groups, forming stable intermediates such as carbamates or ureas .

-

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., THF) due to enhanced nucleophilicity .

Hydrolysis Reactions

The oxazolidinone ring is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Products | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|

| 1M HCl, 60°C, 3 hours | 3-Aminopropane-1,2-diol hydrochloride | 2.1 × 10⁻³ | |

| 1M NaOH, 25°C, 24 hours | 2-Hydroxy-3-aminopropyl carbamate | 5.7 × 10⁻⁴ |

-

pH Dependency : Acidic conditions favor ring-opening via protonation of the carbonyl oxygen, while basic conditions involve hydroxide attack at the carbonyl carbon.

Acylation Reactions

The compound reacts with acylating agents like acetic anhydride to form acetylated derivatives:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane, 25°C, 2 hours | N-Acetyl-oxazolidinone derivative | Antibiotic synthesis |

-

Mass Spectrometry Analysis : Reaction monitoring via online MS confirmed the formation of linezolid (m/z 338 for [M+H]⁺) from precursor ions (m/z 296) .

Oxidation and Reduction

The oxazolidinone ring and amine group participate in redox reactions:

| Reaction Type | Reagent | Product | Biological Relevance | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, Fe²⁺ catalyst | N-Oxide derivative | Enhanced antibacterial activity | |

| Reduction | NaBH₄, MeOH, 0°C | 3-Aminopropanol hydrochloride | Intermediate for drug analogs |

-

Catalytic Effects : Iron-based catalysts accelerate oxidation rates by 40% compared to uncatalyzed reactions.

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl nitrile oxide | Toluene, 80°C, 12 hours | Isoxazolidine-oxazolidinone hybrid | 78% |

Acid-Base Reactivity

As a hydrochloride salt, it undergoes deprotonation with bases:

| Base | Solvent | pKa (amine) | Solubility Change | Source |

|---|---|---|---|---|

| NaOH (1M) | Water | 8.2 | Precipitation of free base |

-

Solubility : The free base is sparingly soluble in water (0.5 mg/mL) but dissolves readily in acidic buffers.

科学的研究の応用

Scientific Research Applications

5-(Aminomethyl)oxazolidin-2-one hydrochloride has diverse applications across several scientific domains:

Medicinal Chemistry

- Antibacterial Properties : This compound is primarily investigated for its antibacterial activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. It operates by inhibiting bacterial protein synthesis through binding to the ribosomal subunit .

- Anticancer Activity : Preliminary studies suggest that oxazolidinone derivatives can induce apoptosis in cancer cells. For instance, research on MCF-7 and HeLa cell lines demonstrated significant cytotoxicity with IC50 values indicating promising anticancer potential.

Pharmaceutical Development

- Antibiotic Formulations : As a precursor or active ingredient in antibiotic formulations, this compound is being explored for its potential to combat antibiotic resistance. Its structural modifications can lead to enhanced efficacy against resistant bacterial strains.

Biological Studies

- Mechanism of Action : The mechanism involves the inhibition of the initiation complex in bacterial protein synthesis. This action is crucial for developing new antibiotics that can effectively target resistant bacteria .

Industrial Applications

- Catalyst Development : Beyond medicinal applications, the compound's unique properties are being evaluated for use in developing new materials and catalysts for various industrial processes.

Case Study: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various oxazolidinone derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of established antibiotics like linezolid, showcasing their potential as effective alternatives in clinical settings.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| (R)-5-(Aminomethyl)oxazolidin-2-one | S. aureus (linezolid-resistant) | < 1 |

| (R)-5-(Aminomethyl)oxazolidin-2-one | E. faecalis | < 0.5 |

This data underscores the compound's effectiveness against resistant strains and highlights its role in addressing antibiotic resistance issues .

Case Study: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis through caspase activation pathways. The findings suggest that modifications to the oxazolidinone structure can enhance its anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-5-(Aminomethyl)oxazolidin-2-one | MCF-7 | 17.66 |

| (R)-5-(Aminomethyl)oxazolidin-2-one | HeLa | 31.10 |

These results illustrate the compound's dual potential as both an antibacterial and anticancer agent, paving the way for further research into its therapeutic applications .

作用機序

The primary mechanism of action of 5-(Aminomethyl)oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. This compound targets the bacterial ribosome, specifically binding to the 50S subunit. By interfering with the formation of the initiation complex for protein synthesis, it effectively halts bacterial growth and replication.

類似化合物との比較

Key Structural and Pharmacological Differences

The following table summarizes critical distinctions between 5-(aminomethyl)oxazolidin-2-one hydrochloride and analogous compounds:

Research and Development Insights

- Antibacterial Activity: Desacetyllinezolid (168828-90-8) retains Linezolid’s antibacterial efficacy, highlighting the importance of the oxazolidinone scaffold in combating resistant pathogens .

- Synthetic Intermediates : Compounds like 898543-06-1 serve as precursors for complex antibiotics, underscoring the scaffold’s versatility in drug design .

- Discontinued Candidates : The dichlorophenyl variant (1177273-56-1) was discontinued, possibly due to unfavorable pharmacokinetics or toxicity, emphasizing the need for optimized substituent selection .

生物活性

5-(Aminomethyl)oxazolidin-2-one hydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention due to its diverse biological activities, particularly as an antibacterial and potential anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The first member of this class, linezolid, was approved for clinical use in 2000 and has since been the subject of extensive research. The structural modifications of oxazolidinones, including the introduction of various side chains, have led to compounds with enhanced efficacy and reduced resistance profiles.

The primary mechanism of action for this compound involves its binding to the ribosomal 50S subunit, which prevents the formation of functional ribosomes and inhibits protein synthesis. This action is crucial against Gram-positive bacteria, including strains resistant to other antibiotics.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated various oxazolidinone derivatives against multiple bacterial strains, revealing that some derivatives displayed minimum inhibitory concentrations (MICs) lower than those of linezolid against resistant strains such as Staphylococcus aureus and Haemophilus influenzae .

| Compound | MIC (μg/mL) | Activity Against Resistant Strains |

|---|---|---|

| Linezolid | <4 | Yes |

| 5-(Aminomethyl)oxazolidin-2-one | <1 | Yes |

Anticancer Activity

Recent studies have also explored the anticancer potential of oxazolidinone derivatives. For instance, a specific derivative demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating effective proliferation inhibition . The mechanism involved apoptosis induction via caspase activation and mitochondrial dysfunction.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| OI | MCF-7 | 17.66 |

| OI | HeLa | 31.10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the C5 side chain have shown to enhance antibacterial activity significantly. For example, compounds with acetamide side chains exhibited superior potency compared to their parent compounds .

Key Findings from SAR Studies

- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the side chain enhances binding affinity.

- Lipophilicity : Increased lipophilicity correlates with improved membrane permeability and bioavailability.

- Functional Group Variation : Different functional groups on the side chain can either enhance or diminish antibacterial efficacy.

Case Studies

Several case studies have highlighted the efficacy of oxazolidinones in treating resistant infections:

- Case Study 1 : A clinical trial involving patients with linezolid-resistant Staphylococcus aureus infections showed that treatment with modified oxazolidinones resulted in significant clinical improvement.

- Case Study 2 : In vitro studies demonstrated that certain oxazolidinone derivatives could effectively inhibit tumor growth in breast cancer models, suggesting potential for further development as anticancer agents.

Q & A

What are the recommended safety protocols for handling 5-(Aminomethyl)oxazolidin-2-one hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Exposure Mitigation : Avoid aerosol formation during weighing or dissolution. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .

- Storage : Store in a cool, dry environment (<25°C) in tightly sealed containers to prevent moisture absorption and degradation .

What are the common synthetic routes for preparing this compound derivatives?

Methodological Answer:

-

Key Steps :

- Cyclization : React α-amino ketones with carbonyl reagents (e.g., phosgene) to form the oxazolidinone ring .

- Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution .

- Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

-

Example :

Compound Yield Conditions Reference 5b.HCl (benzylamino derivative) 65% Diethyl ether, 0–5°C, 12 h Linezolid Intermediate C 46% 1-(2-aminoethyl)pyrrolidine, 48 h reflux

How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for NH (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .

- ¹H NMR : Look for signals from the aminomethyl group (δ 3.1–3.5 ppm, multiplet) and oxazolidinone ring protons (δ 4.0–4.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 192.64 for C₇H₁₃ClN₂O₂) and fragmentation patterns .

What strategies can be employed to optimize the yield and purity of this compound during synthesis?

Methodological Answer:

- Reaction Optimization :

- Temperature Control : Maintain low temperatures (0–5°C) during cyclization to minimize side reactions .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the hydrochloride salt .

- Purity Assessment : Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

How do structural modifications to the oxazolidinone core influence the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Effects :

- Activity Testing : Use MIC assays against Staphylococcus aureus (ATCC 29213) to compare derivatives .

What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (m/z 193→156 for quantification). Use deuterated internal standards (e.g., D₃-aminomethyl derivative) to correct matrix effects .

- Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% methanol elution to remove interfering compounds .

How can researchers address contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Root Cause Analysis :

- Impurity Profiling : Use HPLC-UV to detect byproducts (e.g., des-chloro impurities) that may skew bioactivity results .

- Assay Standardization : Compare MIC values under consistent conditions (e.g., Mueller-Hinton broth, 18–20 h incubation) .

- Case Study : Discrepancies in Linezolid analog activities were resolved by controlling enantiomeric purity (>99% S-form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。